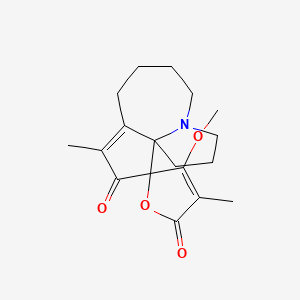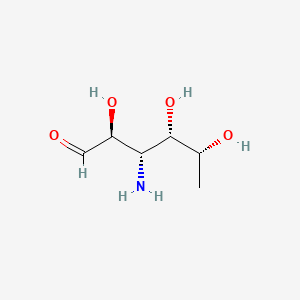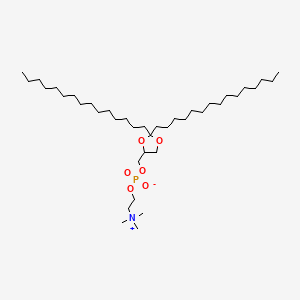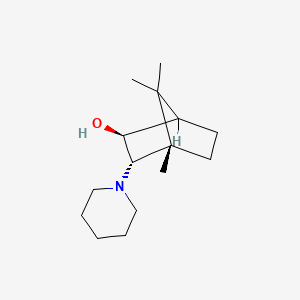
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione
描述
Synthesis Analysis
The synthesis of 1,2-diphenyl-pyrazolidine-3,5-dione derivatives, including those with substituted groups, can be achieved through various methods, including mass spectrometry techniques for fragmentation pattern studies and electron-impact-induced fragmentation, which have been explored for understanding their structural properties (Selva, A., Citterio, A., & Merlini, L., 1975). Furthermore, methods like ionic liquid-mediated synthesis and microwave irradiation have been utilized for creating derivatives with potential anticancer activity, demonstrating the versatility of synthesis approaches for these compounds (Sowbhagyam, D. V., Koteswararao, D., & Prameela, Dr. K., 2023).
Molecular Structure Analysis
The molecular structure of pyrazolidine-3,5-diones and their derivatives is crucial for understanding their chemical behavior and biological activities. X-ray crystallography and spectroscopic techniques, such as NMR and IR, have been instrumental in elucidating the structure of these compounds, revealing their complex hydrogen bonding patterns and polymorphism (Mohamed, S., Younes, S. H. H., Abdel-Raheem, E. M. M., Horton, P., Akkurt, M., & Glidewell, C., 2016).
Chemical Reactions and Properties
1,2-Diphenyl-pyrazolidine-3,5-dione compounds undergo various chemical reactions, including oxidation, cycloaddition, and condensation reactions. These reactions not only extend the chemical versatility of these compounds but also open avenues for creating novel derivatives with enhanced properties (Zolfigol, M., Azarifar, D., Mallakpour, S., Mohammadpoor‐Baltork, I., Forghaniha, A., Maleki, B., & Abdollahi-Alibeik, M., 2006).
科学研究应用
Mass Spectrometry in Heterocyclic Compounds
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione has been studied for its mass spectrometry properties, particularly in the context of heterocyclic compounds. Research has focused on its electron-impact-induced fragmentation, exploring patterns through deuterium labeling, exact mass measurements, and metastable studies. This research is valuable for understanding the structural and chemical properties of such compounds (Selva, Citterio, & Merlini, 1975).
Synthesis of Hydroperoxyalkyl Derivatives
In the field of organic synthesis, the compound has been used to produce 4,4-bis(2-hydroperoxyalkyl)pyrazolidine-3,5-diones. This involves a manganese(III)-catalyzed autoxidation process, demonstrating the compound's versatility in synthetic organic chemistry and its potential for creating novel derivatives (Rahman, Nishino, & Qian, 2003).
Structural Studies and Polymorphism
Structural studies involving 1,2-Diphenyl-pyrazolidine-3,5-dione derivatives have revealed insights into polymorphism and configurational disorder. These studies are crucial for understanding the crystalline structures and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Mohamed et al., 2016).
Chemical Reactions and Synthesis
The compound has been central to various chemical reactions, including bromination reactions and the synthesis of novel derivatives. These reactions are significant for the development of new pharmaceuticals and materials (Amer, Taha, El-zeany, & El-Sawy, 1982).
Antitubercular Activity Study
There's research into the synthesis and evaluation of analogues of this compound for their antitubercular activities. This is significant for the development of new treatments for tuberculosis (Samala et al., 2014).
Sustainable Synthetic Approaches
Alternative synthetic approaches to pyrazolidin-3,5-diones, like the one mentioned, have been developed. These methods are more sustainable and avoid the use of toxic hydrazine building blocks, which is important for green chemistry (Gieshoff, Schollmeyer, & Waldvogel, 2016).
属性
IUPAC Name |
1,2-diphenyl-4-(2-phenylsulfanylethyl)pyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S/c26-22-21(16-17-28-20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGXGMUJUXKCDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCSC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190808 | |
| Record name | G 25671 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |
CAS RN |
3736-92-3 | |
| Record name | 1,2-Diphenyl-4-[2-(phenylthio)ethyl]-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3736-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | G 25671 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G 25671 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-diphenyl-4-(2-phenylthioethyl)pyrazolidine-3,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.009 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | G-25671 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BH57G6G6BN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfinpyrazone sulfide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060943 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















